molecular formula C14H15NO5 B14423712 Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 80880-60-0

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B14423712
CAS No.: 80880-60-0
M. Wt: 277.27 g/mol
InChI Key: VNVRYXSAKPPUCJ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group and an oxobutanoate ester

Preparation Methods

The synthesis of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the reaction of 2-nitrobenzaldehyde with isopropyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of isopropyl acetoacetate to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine to catalyze the reaction .

Chemical Reactions Analysis

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

Scientific Research Applications

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as:

    Propan-2-yl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with the nitro group in the para position.

    Propan-2-yl 2-[(2-aminophenyl)methylidene]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.

    Propan-2-yl 2-[(2-bromophenyl)methylidene]-3-oxobutanoate: Similar structure but with a bromo group instead of a nitro group.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring .

Properties

CAS No.

80880-60-0

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C14H15NO5/c1-9(2)20-14(17)12(10(3)16)8-11-6-4-5-7-13(11)15(18)19/h4-9H,1-3H3

InChI Key

VNVRYXSAKPPUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C

Origin of Product

United States

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